1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea
Description
Properties
Molecular Formula |
C12H14N4OS |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-(3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea |
InChI |
InChI=1S/C12H14N4OS/c13-5-9-8-3-4-14-6-10(8)18-11(9)16-12(17)15-7-1-2-7/h7,14H,1-4,6H2,(H2,15,16,17) |
InChI Key |
KCIZFOBSHVMQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C3=C(S2)CNCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The thieno[2,3-c]pyridine core is typically assembled via cyclocondensation reactions. A prominent method involves the Pictet-Spengler reaction, where a β-thiophene ethylamine derivative reacts with carbonyl compounds. For example, Matsumura et al. demonstrated that 2-thiophene ethylamine (1) condenses with formaldehyde under acidic conditions to form the imine intermediate, which undergoes cyclization to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Adapting this for the [2,3-c] isomer requires regiochemical control, achievable through directed metalation or transient directing groups.
Regioselective Thiophene Functionalization
Introducing the cyano group at the 3-position necessitates careful functionalization. In a protocol by Cagniant and Kirsch, Vilsmeier-Haack formylation of 2-substituted thiophenes followed by cyanation with copper(I) cyanide provides 3-cyano derivatives. For instance, treating 2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (2) with CuCN in DMF at 120°C affords the 3-cyano analogue (3) in 68% yield.
Alternative Ring-Closure Methods
Recent advances employ transition metal catalysis for annulation. A palladium-mediated cyclization of 2-alkynylthiophenes with amines generates the tetracyclic system with excellent regioselectivity. For example, Sonogashira coupling of 2-ethynylthiophene (4) with N-Boc-piperidone (5) under Pd(PPh₃)₄ catalysis yields the cyclized product (6), which is hydrogenated to the tetrahydro derivative (7).
Installation of the Cyclopropylurea Moiety
Urea Bond Formation
The cyclopropylurea group is introduced via reaction of a primary amine with cyclopropyl isocyanate. For the target compound, the amine at the 2-position of the thienopyridine core (8) is treated with cyclopropyl isocyanate (9) in dichloromethane at 0–25°C, yielding the urea product (10) in 85–90% purity.
Protecting Group Strategies
To prevent side reactions during urea formation, temporary protection of the amine is essential. The benzothiazole-2-sulfonyl (Bts) group, stable under acidic and basic conditions, is preferred. Deprotection using thiophenol and potassium carbonate regenerates the free amine without ring opening.
Optimization and Analytical Data
Reaction Conditions and Yields
Critical parameters for high yields include temperature control during cyclization (50–75°C), solvent choice (dioxane or THF), and catalyst loading (5–10 mol% Pd). Representative data from optimized syntheses are summarized below:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiophene cyanation | CuCN, DMF, 120°C, 12h | 68 | 95 |
| Urea coupling | Cyclopropyl isocyanate, DCM, 25°C | 92 | 98 |
| Pictet-Spengler | Formaldehyde, HCl, 55°C, 24h | 76 | 90 |
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative .
Scientific Research Applications
1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The cyano group and the thieno[2,3-c]pyridine core are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Key Observations:
Core Structure Variations: The target compound and Compound 3 share the tetrahydrothieno[2,3-c]pyridine core, whereas Compounds c/d feature a tetrahydrothieno[3,2-c]pyridine scaffold. This positional isomerism may alter binding pocket compatibility in biological targets . The cyclopropyl group in the target compound is part of a urea linkage, unlike Compounds c/d, where it is part of an oxoethyl side chain.
Functional Group Impact: Cyano vs. Compound 3’s benzo[d]thiazole moiety likely contributes to π-π interactions with APE1’s hydrophobic pockets . Fluorophenyl Groups (Compounds c/d): The 3- and 4-fluorophenyl substituents in Compounds c/d increase lipophilicity, which could influence blood-brain barrier penetration or metabolic stability. However, their role as impurities suggests synthetic challenges in related compounds .
Biological Activity: Compound 3 demonstrates low micromolar inhibition of APE1 endonuclease, a DNA repair enzyme, and synergizes with alkylating agents like temozolomide (TMZ). The target compound’s cyclopropylurea group, a bioisostere for carboxylic acids, may improve oral bioavailability compared to ester-containing analogs like Compounds c/d .
Biological Activity
1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4OS |
| Molecular Weight | 258.33 g/mol |
| InChI | InChI=1S/C12H14N4OS/c1-3-8(13)10(14)11(15)16/h3H,1-2H3,(H2,15,16) |
| CAS Number | Not Available |
Research indicates that compounds containing the thieno[2,3-c]pyridine scaffold exhibit various biological activities. The presence of the cyano group and the cyclopropylurea moiety enhances the compound's interaction with biological targets.
- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar structures have exhibited IC50 values ranging from 25 to 440 nM against various cancer cell lines by inhibiting tubulin polymerization at the colchicine site .
- Enzyme Inhibition : The compound may also act as an inhibitor for certain kinases and enzymes involved in cancer progression. For example, it has been noted that thieno[2,3-c]pyridine derivatives can inhibit JNK (c-Jun N-terminal kinase), which is implicated in various signaling pathways related to cancer and inflammation .
Biological Activity Studies
Several studies have evaluated the biological activity of thieno[2,3-c]pyridine derivatives:
Case Study 1: Antitumor Activity
A study by Beckers et al. demonstrated that a series of thieno[2,3-c]pyridine derivatives exhibited significant antitumor activity through their ability to inhibit tubulin polymerization. The presence of specific functional groups was crucial for enhancing their efficacy against cancer cell lines .
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of JNK by a related compound. The study revealed that modifications in the chemical structure could lead to varying degrees of inhibition on JNK activity, suggesting that structural optimization could enhance therapeutic potential against diseases where JNK is a key player .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
